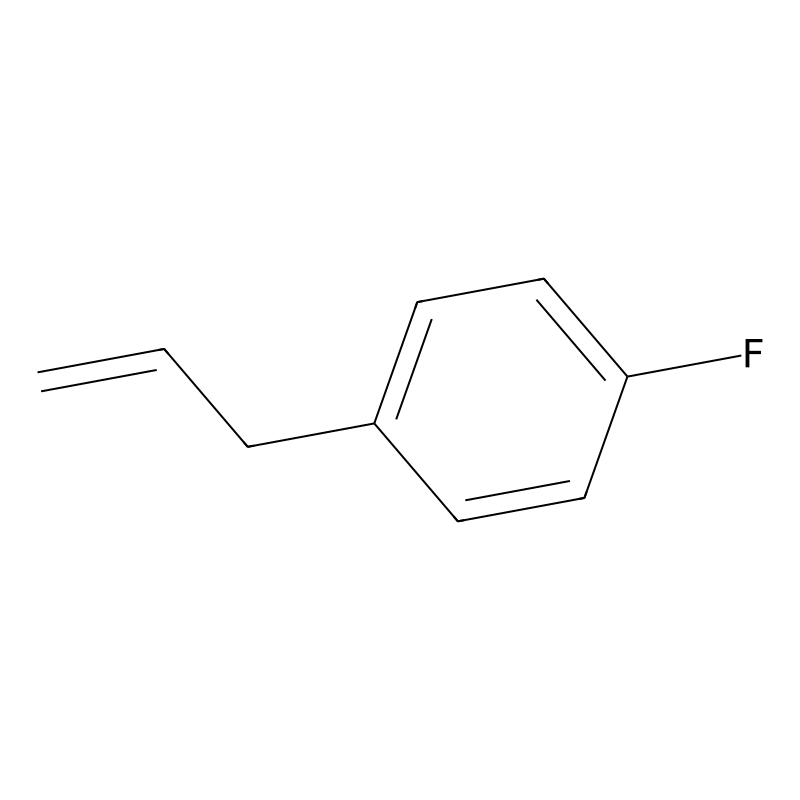

1-Allyl-4-fluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Summary of the Application: 1-Allyl-4-fluorobenzene has been used in the field of NMR spectroscopy, specifically in the strong heteronuclear J-coupling regime . This regime is typically satisfied at µT magnetic field strengths and enables high resolution J-coupled spectra (JCS) to be acquired .

Methods of Application: The JCS of C6H6−xFx (x = 0, 1, 2, …, 6) fluorobenzene compounds were investigated via simultaneous excitation and detection of 19F and 1H at 51.5 µT . This method allows for a detailed spectroscopic analysis of small molecules .

Results or Outcomes: The results demonstrated that JCS are quantitative, and the common NMR observables, including Larmor frequency, heteronuclear and homonuclear J-couplings, relative signs of the J-coupling, chemical shift, and relaxation, are all measurable and are differentiable between molecules at low magnetic fields . These results, corroborated by ab initio calculations, provide new insights into the impact of chemical structure and their corresponding spin systems on JCS .

Application in Electrochemical Vicinal Difluorination of Alkenes

Summary of the Application: 1-Allyl-4-fluorobenzene has been used in the field of electrochemical vicinal difluorination of alkenes . This method is scalable and amenable to electron-rich substrates .

Methods of Application: The method involves the electrochemical generation of a hypervalent iodine mediator using an “ex-cell” approach . This approach avoids oxidative substrate decomposition .

Results or Outcomes: The results showed that the method is tolerant of electron-rich functionality, giving products that are otherwise unattainable . The more sustainable conditions give good to excellent yields in up to decagram scales .

1-Allyl-4-fluorobenzene is an organic compound characterized by the molecular formula C₉H₉F. It features a fluorine atom positioned para to an allyl group on a benzene ring. This compound is notable for its unique structural properties, which arise from the combination of the electron-withdrawing fluorine group and the electron-donating allyl group. The presence of the fluorine atom influences the compound's chemical reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.

Key Reactions- Bromination: Addition of bromine to the allylic double bond.

- Alkylation: Can serve as a substrate in Friedel-Crafts reactions using allyl halides as alkylating agents.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, forming various substituted products .

1-Allyl-4-fluorobenzene can be synthesized through several methods:

- Friedel-Crafts Alkylation: Involves reacting fluorobenzene with allyl halides in the presence of a Lewis acid catalyst.

- Direct Fluorination: This method can introduce fluorine into an aromatic system but may require specific conditions to avoid overreaction or degradation of sensitive groups.

- Allylation Reactions: Utilizing aryl radicals generated from diazonium salts can lead to allylation at the para position .

This compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceuticals and agrochemicals. Its unique properties make it suitable for:

- Synthesis of Fluorinated Compounds: Used in developing new materials with enhanced properties.

- Pharmaceutical Chemistry: Potential precursor for biologically active compounds due to its structural features.

Studies on 1-allyl-4-fluorobenzene's interactions with other chemical species highlight its reactivity profile. For example, its ability to undergo nucleophilic substitution reactions makes it a candidate for further functionalization in synthetic pathways. Investigations into its interactions with biological targets are still ongoing, emphasizing the need for comprehensive studies to elucidate its full potential.

1-Allyl-4-fluorobenzene shares structural similarities with several other compounds, which can provide insights into its unique characteristics:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzaldehyde | C₇H₆FO | Contains an aldehyde group; reactive towards nucleophiles. |

| Allylbenzene | C₉H₁₀ | Lacks fluorine; more reactive due to absence of electron-withdrawing group. |

| 1-Allyl-3-fluorobenzene | C₉H₉F | Fluorine at meta position; different reactivity profile compared to para-substituted analogs. |

The comparison reveals that while 1-allyl-4-fluorobenzene retains certain characteristics common to allylaryls, its unique para substitution with fluorine significantly alters its reactivity and potential applications.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant